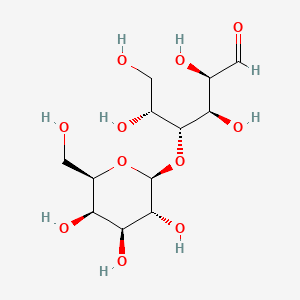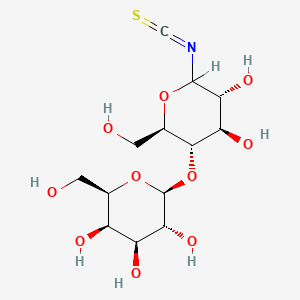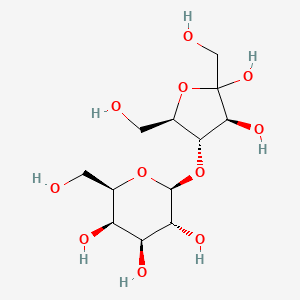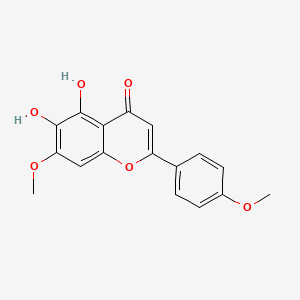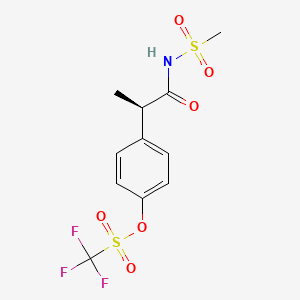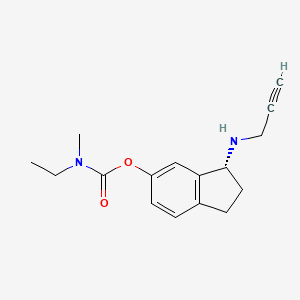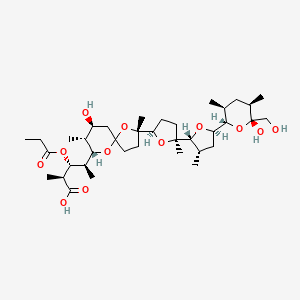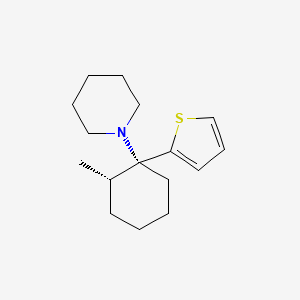
Gacyclidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gacyclidine is a psychoactive drug that functions as a non-competitive N-methyl-D-aspartate receptor antagonist. It is closely related to phencyclidine and is a derivative of tenocyclidine. This compound has been studied for its potential neuroprotective properties and its ability to reduce damage to the brain or spinal cord, making it a candidate for treating conditions such as tinnitus, stroke, trauma, and convulsions .
Preparation Methods
The synthesis of Gacyclidine involves several key steps:
1,2-Addition Reaction: The process begins with the 1,2-addition of 2-methylcyclohexanone with 2-thienyl lithium or 2-thienyl magnesium bromide, resulting in a diastereomeric mixture of cyclohexanol.
Azide Formation: This mixture is then treated with sodium azide in trichloroacetic acid to yield the azide.
Reduction: The azide is reduced using lithium aluminium hydride or Raney nickel in isopropanol to form the corresponding amine, preferentially with the cis-configuration.
Chemical Reactions Analysis
Gacyclidine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed pathways are less documented.
Reduction: The reduction of the azide intermediate to the amine is a crucial step in its synthesis.
Substitution: The dialkylation step involves a substitution reaction where the amine reacts with 1,5-dibromopentane.
Common reagents used in these reactions include 2-thienyl lithium, 2-thienyl magnesium bromide, sodium azide, lithium aluminium hydride, Raney nickel, and potassium carbonate. The major product formed from these reactions is this compound itself.
Scientific Research Applications
Gacyclidine has been explored for various scientific research applications:
Trauma Treatment: This compound has been studied for its ability to reduce damage to the brain or spinal cord following trauma.
Tinnitus Therapy: A lipid-based intratympanic formulation of this compound (OTO-313) has been investigated as a potential therapy for tinnitus.
Research on Glutamate Excitotoxicity: Its role in preventing glutamate-induced neuronal death has been a significant area of research.
Mechanism of Action
Gacyclidine exerts its effects by functioning as a non-competitive antagonist of the N-methyl-D-aspartate receptor. This receptor is involved in synaptic plasticity and memory function. By blocking this receptor, this compound can prevent glutamate-induced excitotoxicity, which is a key factor in neuronal damage and death. This mechanism makes it a promising candidate for neuroprotective therapies .
Comparison with Similar Compounds
Gacyclidine is similar to other non-competitive N-methyl-D-aspartate receptor antagonists such as:
Phencyclidine: Both compounds share structural similarities and pharmacological activities.
Ketamine: Another non-competitive N-methyl-D-aspartate receptor antagonist with dissociative properties.
Dizocilpine (MK-801): Known for its high affinity for the N-methyl-D-aspartate receptor, similar to this compound
What sets this compound apart is its lower intrinsic neurotoxicity compared to other N-methyl-D-aspartate receptor antagonists, making it a safer option for potential therapeutic applications .
Properties
CAS No. |
68134-81-6 |
|---|---|
Molecular Formula |
C16H25NS |
Molecular Weight |
263.4 g/mol |
IUPAC Name |
1-[(1R)-2-methyl-1-thiophen-2-ylcyclohexyl]piperidine |
InChI |
InChI=1S/C16H25NS/c1-14-8-3-4-10-16(14,15-9-7-13-18-15)17-11-5-2-6-12-17/h7,9,13-14H,2-6,8,10-12H2,1H3/t14?,16-/m1/s1 |
InChI Key |
DKFAAPPUYWQKKF-BZSJEYESSA-N |
SMILES |
CC1CCCCC1(C2=CC=CS2)N3CCCCC3 |
Isomeric SMILES |
CC1CCCC[C@@]1(C2=CC=CS2)N3CCCCC3 |
Canonical SMILES |
CC1CCCCC1(C2=CC=CS2)N3CCCCC3 |
Appearance |
Solid powder |
Key on ui other cas no. |
68134-81-6 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
gacyclidine GK 11 GK-11 GK11 methyl-2-r-(piperidine-1-)-1-(thienyl-2)1-cyclohexene |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


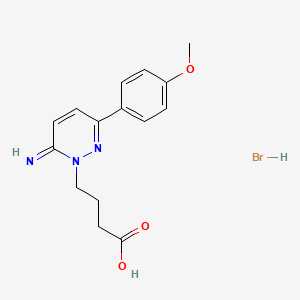
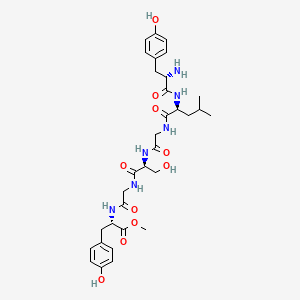
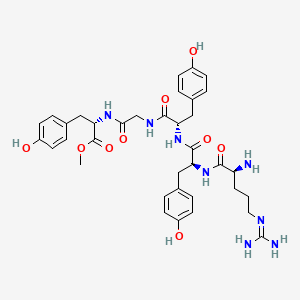
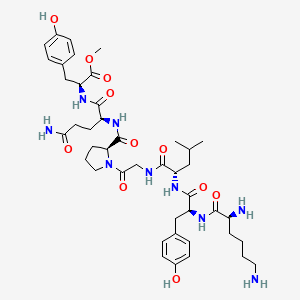
![N-[(E)-1-[5-[4,5-bis[[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-3-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]tetracosanamide](/img/structure/B1674311.png)
